molecular formula C22H23ClF3N B1152074 ent-Cinacalcet Hydrochloride CAS No. 694495-47-1

ent-Cinacalcet Hydrochloride

Cat. No.: B1152074
CAS No.: 694495-47-1
M. Wt: 393.87
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Description

ent-Cinacalcet Hydrochloride: is an enantiomer of Cinacalcet Hydrochloride, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism and parathyroid carcinoma. This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone .

Mechanism of Action

Target of Action

Cinacalcet Hydrochloride, also known as Cinacalcet, primarily targets the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal regulator of parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as a calcimimetic . It increases the sensitivity of the CaSR to activation by extracellular calcium, which results in the inhibition of PTH secretion . This reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet involves the regulation of serum calcium and phosphorus levels. By increasing the sensitivity of the CaSR on parathyroid cells, Cinacalcet reduces PTH secretion . This leads to a decrease in serum calcium and phosphorus levels, preventing progressive bone disease and adverse events associated with mineral metabolism disorders .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure 1.5- to 1.8-fold . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6, and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary result of Cinacalcet’s action is the lowering of serum calcium and PTH levels . This helps to normalize calcium and phosphorus levels in patients with secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD), and in patients with hypercalcemia due to parathyroid carcinoma .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s efficacy can be affected by the patient’s hepatic function. In patients with moderate or severe hepatic impairment, the exposure to Cinacalcet is increased by approximately 2- and 4-fold, respectively . Therefore, dose adjustments may be necessary in these patients .

Biochemical Analysis

Biochemical Properties

ent-Cinacalcet Hydrochloride plays a crucial role in biochemical reactions by interacting with calcium-sensing receptors (CaR) on the surface of parathyroid cells. This interaction enhances the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also interacts with various enzymes and proteins involved in calcium homeostasis, such as calmodulin and calcineurin .

Cellular Effects

This compound influences various types of cells and cellular processes. In parathyroid cells, it reduces PTH secretion by enhancing the sensitivity of CaR to calcium ions. This reduction in PTH levels affects cell signaling pathways, gene expression, and cellular metabolism. The compound also impacts bone cells by reducing bone resorption and increasing bone mineral density .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CaR on parathyroid cells. This binding increases the receptor’s sensitivity to extracellular calcium ions, leading to a decrease in PTH secretion. The compound also inhibits the activity of enzymes such as calcineurin, which plays a role in PTH synthesis and release. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in calcium homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its efficacy in reducing PTH levels and improving bone mineral density over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces PTH levels without causing significant adverse effects. At high doses, it can lead to hypocalcemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired reduction in PTH levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to calcium homeostasis. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. It also affects metabolic flux by modulating the activity of enzymes involved in calcium and phosphate metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues, such as the parathyroid glands and bones, are crucial for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the parathyroid cells, where it exerts its effects on CaR. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific organelles .

Chemical Reactions Analysis

ent-Cinacalcet Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium(II) acetate and tri-o-tolylphosphine in acetonitrile for metal-catalyzed cross-coupling reactions . Major products formed from these reactions include various intermediates that can be further processed to yield the final product.

Comparison with Similar Compounds

Biological Activity

ent-Cinacalcet Hydrochloride is a potent calcimimetic agent primarily used in the management of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) and other related conditions. Its biological activity is centered around its interaction with calcium-sensing receptors (CaSR) located on the parathyroid glands, which plays a crucial role in regulating parathyroid hormone (PTH) secretion.

Target and Mode of Action

This compound selectively binds to CaSR, enhancing its sensitivity to extracellular calcium levels. This binding mimics the action of calcium ions, leading to decreased secretion of PTH even in conditions where serum calcium levels are low. The mechanism involves the activation of intracellular signaling pathways that inhibit PTH gene transcription and parathyroid cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of ent-Cinacalcet indicates that peak plasma concentrations are typically reached within 2 to 6 hours following oral administration. The compound exhibits high bioavailability, particularly when taken with food, which can enhance its absorption and efficacy.

Biochemical Effects

Regulation of Serum Calcium and PTH Levels

This compound has been shown to effectively reduce serum calcium and PTH levels. Clinical studies demonstrate that a significant proportion of patients treated with ent-Cinacalcet achieve target reductions in PTH levels, with reductions observed in both adult and pediatric populations .

Efficacy in Pediatric Patients

A comprehensive review of clinical trials involving pediatric patients indicated that ent-Cinacalcet led to significant reductions in PTH levels, with a notable percentage achieving target levels within recommended ranges. In one study, 57.1% of subjects experienced a ≥30% reduction in PTH levels after treatment .

Long-term Treatment Outcomes

Longitudinal studies have shown that ent-Cinacalcet maintains long-term normocalcemia in patients with primary hyperparathyroidism. In a multicenter randomized controlled trial, 73% of patients treated with ent-Cinacalcet achieved normocalcemia compared to only 5% in the placebo group .

Data Summary Table

Study TypePopulationKey Findings
Pediatric Clinical TrialsCKD Patients57.1% achieved ≥30% reduction in PTH
Long-term Efficacy StudyAdults with HPT73% achieved normocalcemia vs. 5% placebo
Observational StudyCKD PatientsSignificant survival benefit associated with use

Adverse Effects and Drug Interactions

While generally well-tolerated, ent-Cinacalcet can cause gastrointestinal side effects such as nausea and vomiting. It is also important to monitor for potential drug-drug interactions due to its metabolism by cytochrome P450 enzymes, particularly CYP2D6 . Adjustments may be necessary when used alongside other medications.

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675768
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-47-1
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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